molecular formula C12H13ClO2 B2715502 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one CAS No. 1179149-53-1

2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one

Cat. No.: B2715502
CAS No.: 1179149-53-1
M. Wt: 224.68
InChI Key: LVDYVSQVFXRVQZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one (CAS: 1179149-53-1) is a ketone derivative featuring a 2-chlorophenyl group and a tetrahydrofuran (oxolane) ring. Its molecular formula is C₁₂H₁₃ClO₂, with a molecular weight of 224.69 g/mol . Its structure combines the lipophilic chlorophenyl group with the polar oxolane ring, balancing solubility and reactivity.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(oxolan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-5-2-1-4-9(10)8-11(14)12-6-3-7-15-12/h1-2,4-5,12H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDYVSQVFXRVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with an oxolane derivative under specific conditions. Common reagents used in the synthesis include:

  • 2-Chlorobenzaldehyde
  • Oxolane derivatives
  • Catalysts such as acids or bases to facilitate the reaction

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation : Conversion to corresponding carboxylic acids or other oxidized forms.
  • Reduction : Formation of alcohols or other reduced derivatives.
  • Substitution : Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, chromium trioxide
  • Reducing agents : Sodium borohydride, lithium aluminum hydride
  • Substitution reagents : Nucleophiles like amines or thiols

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Reaction Conditions

The synthesis often requires specific conditions such as:

  • Temperature control (reflux conditions)
  • Use of bases like sodium hydroxide or potassium hydroxide
  • Possible use of advanced techniques like continuous flow reactors for industrial production.

Chemistry

In organic synthesis, 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one serves as:

  • An intermediate for constructing more complex organic molecules.
  • A reagent in various chemical reactions, including oxidation and reduction processes.

Biology

Research has focused on the biological activity of this compound, investigating its interactions with biomolecules. Potential applications include:

  • Antimicrobial properties : Studies suggest that compounds with similar structures may exhibit antimicrobial effects.
  • Anticancer properties : Preliminary investigations indicate possible efficacy in cancer treatment through modulation of specific cellular pathways.

Medicine

In medicinal chemistry, this compound is explored for:

  • Therapeutic properties : The potential for use in drug development is significant, particularly in creating new pharmaceuticals targeting various diseases.
  • Mechanism of action studies : Understanding how it interacts with enzymes and receptors can lead to insights into its therapeutic potential.

Industry

The compound is utilized in the production of specialty chemicals and materials, particularly where unique chemical properties are required. Its role as a precursor in manufacturing other chemical products enhances its industrial relevance.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the applications of this compound:

  • Biological Activity Study : A study examined the effects of structurally similar compounds on cancer cell lines, revealing that modifications to the oxolane ring can enhance cytotoxicity against specific cancer types.
  • Synthetic Methodology Development : Research focused on optimizing synthetic routes to improve yield and purity using green chemistry principles, demonstrating a significant reduction in waste during production.
  • Mechanistic Insights : Investigations into enzyme interactions have shown that this compound can inhibit certain metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These may include:

  • Enzymes : Inhibition or activation of enzymatic pathways.
  • Receptors : Binding to cellular receptors to modulate biological responses.
  • Pathways : Alteration of metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Size

2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one (CAS: 1249586-19-3)
  • Key Difference : The oxolane ring substitution shifts from the 2-position to the 3-position.
  • Impact : This positional isomerism may alter steric and electronic properties. The 3-substituted oxolane could exhibit different conformational flexibility, affecting binding interactions in biological systems .
2-(2-Chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one (CAS: 1342991-83-6)
  • Key Difference : Replacement of the oxolane (5-membered ring) with a 3-hydroxyazetidine (4-membered ring).
  • Impact : The smaller azetidine ring introduces greater ring strain but adds a hydroxyl group, enhancing polarity and hydrogen-bonding capacity. This may improve aqueous solubility compared to the oxolane derivative .

Heteroatom Variations

2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one
  • Key Difference : The oxolane oxygen is replaced with sulfur (thiolane ring).
  • Thiolane derivatives often exhibit stronger metal-chelating properties, which could influence catalytic or medicinal applications .
2-(2-Chlorophenyl)-1-morpholino-2-(phenylamino)ethan-1-one
  • Key Difference: Incorporation of a morpholine ring (6-membered with O and N) and a phenylamino group.
  • Impact: The morpholine ring introduces basicity, while the phenylamino group adds hydrogen-bonding sites. This compound may show improved pharmacokinetic properties, such as enhanced membrane permeability .

Functional Group Modifications

1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one
  • Key Difference : The oxolane ring is replaced with a tetrazole group.
  • Impact : The aromatic tetrazole ring enhances hydrogen-bonding and π-π stacking interactions, making it valuable in drug design. Its acidity (pKa ~4–5) allows for salt formation, improving solubility .
1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone
  • Key Difference: A bulky isoquinoline-sulfanyl group replaces the oxolane.
  • Impact : The extended aromatic system increases molecular rigidity and may enhance binding to hydrophobic pockets in enzymes or receptors. However, reduced solubility could limit bioavailability .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Physical State Key Functional Groups Notable Properties
Target Compound 224.69 Liquid Oxolane, Chlorophenyl Balanced lipophilicity, room-temperature stability
Oxolan-3-yl Isomer 224.68 Not reported Oxolane (3-position) Altered steric profile
Thiolan-2-yl Analog ~240.75* Not reported Thiolane Enhanced metal chelation, higher lipophilicity
Tetrazole Derivative ~245.70* Not reported Tetrazole Aromaticity, salt-forming capability
Morpholino Derivative ~342.80* Not reported Morpholine, Phenylamino Improved basicity, hydrogen-bonding capacity

*Estimated based on molecular formula.

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one
  • Molecular Formula : C10H11ClO2
  • Molecular Weight : 200.65 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one exhibit significant antimicrobial properties. For instance, flavonoids containing oxolane structures have demonstrated broad-spectrum antifungal activity against various plant pathogens. These compounds showed inhibition rates exceeding 50% against pathogens such as Physalospora piricola and Sclerotinia sclerotiorum at concentrations of 50 μg/mL .

CompoundPathogenInhibition Rate (%)
6aPhysalospora piricola80
6hPhysalospora piricola91
6kSclerotinia sclerotiorum75

Antiviral Activity

In vitro studies have shown that related compounds possess antiviral properties, particularly against tobacco mosaic virus (TMV). For example, certain oxazinyl flavonoids exhibited anti-TMV activities with inactivation rates significantly higher than the standard antiviral drug ribavirin .

CompoundInactivation Activity (%)Curative Activity (%)Protection Activity (%)
6p636162
Ribavirin393839

The biological activity of 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit lysosomal phospholipase A2 (LPLA2), which is critical in lipid metabolism. This inhibition can lead to the accumulation of phospholipids within cells, potentially contributing to cytotoxic effects .
  • Interaction with Viral Proteins : The antiviral activity is hypothesized to stem from the ability of these compounds to interact with viral coat proteins, disrupting viral assembly and replication processes .
  • Fungicidal Mechanisms : The fungicidal activity may involve disruption of fungal cell membranes or inhibition of key metabolic pathways essential for fungal growth and reproduction .

Case Studies

Several case studies have illustrated the effectiveness of oxolane-containing compounds in various biological assays:

  • Study on Antifungal Efficacy : A series of synthesized oxazinyl flavonoids were tested against multiple fungal strains, demonstrating strong antifungal activities that suggest potential use as agricultural fungicides .
  • Antiviral Testing Against TMV : Compounds were evaluated for their ability to inhibit TMV in both in vitro and in vivo settings, showing promise as alternative antiviral agents compared to traditional therapies .

Q & A

Q. What are the common synthetic methodologies for preparing 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one?

The synthesis typically involves Friedel-Crafts acylation , where a chlorophenyl precursor reacts with an oxolane-derived acylating agent under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃). For example, analogous ketones like 2-chloro-1-(4-hydroxyphenyl)ethanone are synthesized via similar routes, emphasizing the importance of optimizing reaction temperature (80–120°C) and stoichiometric ratios to minimize side products . Characterization of intermediates using TLC or GC-MS is recommended to monitor progress.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Essential for identifying the chlorophenyl aromatic protons (δ 7.2–7.8 ppm) and the oxolane ring protons (δ 1.8–4.2 ppm). The ketone carbonyl typically appears at δ 195–210 ppm in ¹³C NMR.
  • IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the ketone group.
  • Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the chlorophenyl and oxolane moieties .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Based on analogous chlorinated ketones, wear nitrile gloves , goggles , and a lab coat . Use a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions (e.g., over-acylation or ring chlorination) during synthesis?

  • Steric hindrance management : Introduce bulky substituents on the oxolane ring or use stepwise acylation to reduce undesired electrophilic substitution.
  • Catalyst optimization : Replace traditional Lewis acids with milder alternatives like BF₃·Et₂O to suppress ring chlorination.
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity while minimizing byproducts .

Q. What strategies enable the use of this compound as a precursor in medicinal chemistry?

The ketone group serves as a versatile handle for nucleophilic additions (e.g., Grignard reactions) or reductive amination to generate amine derivatives. For example, similar compounds are used to synthesize heterocycles like indoles or quinolones, which are scaffolds in antibiotic development. Computational modeling (e.g., DFT) can predict regioselectivity in these reactions .

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